molecular formula C10H12N2 B13642107 3-(2-Aminoethyl)-5-methylbenzonitrile

3-(2-Aminoethyl)-5-methylbenzonitrile

Cat. No.: B13642107
M. Wt: 160.22 g/mol
InChI Key: NGAUOECYPWXMNO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-methylbenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a methyl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-methylbenzonitrile typically involves the reaction of 5-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

3-(2-Aminoethyl)-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methylbenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethylenetetramine: Similar in having multiple amino groups but differs in its structure and applications.

    Tryptamine: Shares the aminoethyl group but has a different aromatic core structure.

Uniqueness

3-(2-Aminoethyl)-5-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(2-aminoethyl)-5-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-4-9(2-3-11)6-10(5-8)7-12/h4-6H,2-3,11H2,1H3

InChI Key

NGAUOECYPWXMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#N)CCN

Origin of Product

United States

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